molecular formula Si2V B079462 Vanadium silicide (VSi2) CAS No. 12039-87-1

Vanadium silicide (VSi2)

Número de catálogo: B079462
Número CAS: 12039-87-1
Peso molecular: 107.11 g/mol
Clave InChI: LUWOVYQXZRKECH-UHFFFAOYSA-N
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Descripción

Vanadium silicide (VSi₂) is an intermetallic compound composed of vanadium and silicon in a 1:2 molar ratio. It crystallizes in a hexagonal structure (C40 type) and exhibits high thermal stability, making it suitable for applications in extreme environments, such as nuclear reactors and high-temperature coatings . Synthesized via solid-state reactions between vanadium and silicon, VSi₂ typically forms at temperatures ranging from 475°C to 1000°C, depending on the substrate and reaction conditions . Its silicon-rich composition (~49.8–52.5% Si) ensures compatibility with silicon-based technologies, while its low neutron absorption cross-section enhances its utility in nuclear applications .

Métodos De Preparación

Solid-State Reaction Method

Process Overview

The solid-state reaction method involves the direct interaction of vanadium (V) and silicon (Si) layers under controlled thermal conditions. In a seminal study by IBM researchers, bilayer thin films of vanadium and amorphous silicon (a-Si) were annealed to initiate diffusion and compound formation . The process begins with the deposition of a vanadium layer onto a silicon substrate, followed by thermal treatment in a vacuum or inert atmosphere. At temperatures exceeding 475°C, vanadium atoms diffuse into the silicon matrix, forming VSi₂ as the primary phase .

Parameters and Kinetics

The growth kinetics of VSi₂ during solid-state reactions are linear with time, exhibiting an activation energy of 2.3±0.4eV2.3 \pm 0.4 \, \text{eV} . Key parameters include:

ParameterValue/DescriptionSource
Annealing temperature475°C (initial phase formation)
Activation energy2.3±0.4eV2.3 \pm 0.4 \, \text{eV}
Layer thickness ratioExcess vanadium promotes VSi₂ formation
CharacterizationRutherford backscattering, XRD

Above 600°C, sequential phase transformations occur, leading to the formation of V₅Si₃ and V₃Si, underscoring the importance of temperature control to arrest the reaction at the VSi₂ stage .

Phase Formation and Characterization

X-ray diffraction (XRD) analysis reveals that VSi₂ crystallizes in a hexagonal structure (space group P6/mmmP6/mmm) under these conditions . Rutherford backscattering spectroscopy (RBS) further confirms the stoichiometric ratio of 1:2 (V:Si) in the synthesized compound. The absence of oxygen contamination is critical, as even trace amounts can destabilize the silicide phase .

In-Situ Reactive Sintering

Reaction Mechanism

In-situ reactive sintering employs powdered precursors to synthesize VSi₂ within a composite matrix. A study published in Nature demonstrated the reaction:

VC+3SiSiC+VSi2\text{VC} + 3\text{Si} \rightarrow \text{SiC} + \text{VSi}_2

This method utilizes vanadium carbide (VC) and silicon powders as starting materials, which react exothermically at high temperatures to yield VSi₂ and silicon carbide (SiC) as byproducts .

Sintering Conditions and Composite Formation

The process involves planetary milling of HfB₂, VC, and Si powders, followed by cold pressing and sintering at 2150°C for 4 hours under a vacuum of 0.05 mbar . The resulting composite (HfB₂–SiC–VSi₂) achieves 98% density, with VSi₂ and SiC phases uniformly distributed within the HfB₂ matrix .

ParameterValue/DescriptionSource
Sintering temperature2150°C
Sintering duration4 hours
AtmosphereVacuum (0.05 mbar)
Composite density98%

Mechanical Properties and Microstructure

The incorporation of VSi₂ enhances the composite’s mechanical performance, yielding a Vickers hardness of 20.1GPa20.1 \, \text{GPa} and fracture toughness of 5.8MPam1/25.8 \, \text{MPa} \cdot \text{m}^{1/2} . Scanning electron microscopy (SEM) reveals that VSi₂ grains (1–5 µm) are homogeneously dispersed, mitigating crack propagation and improving load-bearing capacity .

Comparative Analysis of Preparation Methods

Temperature and Energy Considerations

  • Solid-state reaction requires moderate temperatures (475–600°C) but demands precise control to avoid phase impurities .

  • Reactive sintering operates at extreme temperatures (2150°C), making it energy-intensive but suitable for bulk composite production .

Phase Purity and Applications

  • Solid-state reactions are ideal for thin-film applications in microelectronics, where layered structures are advantageous .

  • Reactive sintering produces composites for aerospace and refractory applications, leveraging VSi₂’s high-temperature stability .

Challenges and Limitations

  • Solid-state reactions face challenges in scaling up due to interfacial defects and diffusion barriers .

  • Reactive sintering’s high costs and complex equipment limit its use to specialized industries .

Análisis De Reacciones Químicas

Types of Reactions: Vanadium silicide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, when exposed to oxygen at high temperatures, vanadium silicide can form vanadium oxides and silicon dioxide .

Common Reagents and Conditions: Common reagents used in the reactions of vanadium silicide include oxygen, hydrogen, and halogens. The reactions typically occur at elevated temperatures, often above 600°C .

Major Products Formed: The major products formed from the reactions of vanadium silicide include vanadium oxides, silicon dioxide, and other vanadium-silicon compounds .

Aplicaciones Científicas De Investigación

Comparación Con Compuestos Similares

Comparison with Similar Vanadium Silicides

Vanadium forms multiple silicide phases, including V₃Si, V₅Si₃, and VSi₂. Below is a detailed comparison based on structural, thermal, and functional properties:

Crystal Structure and Formation

Compound Crystal Structure Formation Temperature (°C) Activation Energy (eV) Key Synthesis Conditions
VSi₂ Hexagonal (C40) 475–1000 2.3 ± 0.4 Reacts with bare Si; excess Si
V₅Si₃ Tetragonal (D8ₘ) >475 2.5 ± 0.1 Forms after VSi₂ decomposition
V₃Si Cubic (A15) >800 - Reacts with oxidized Si substrates
  • VSi₂ : Forms preferentially on bare silicon substrates at lower temperatures (475°C) with linear growth kinetics. Dominates in silicon-rich environments .
  • V₅Si₃ : Emerges at higher temperatures (>475°C) as a vanadium-rich phase, often succeeding VSi₂ in sequential reactions .
  • V₃Si: Forms on oxidized silicon substrates above 800°C and exhibits a cubic A15 structure, notable for superconductivity below 15 K .

Functional Properties

Property VSi₂ V₅Si₃ V₃Si
Electrical Semiconductor Metallic conductor Superconductor (Tc ~15 K)
Thermal Stability High (stable up to 1000°C) Moderate High (stable in oxidizing conditions)
Applications Diffusion barriers, coatings High-strength alloys Superconducting devices
  • VSi₂ : Used in nuclear reactor coatings due to its resistance to oxygen embrittlement and neutron irradiation .
  • V₃Si : Critical in superconducting quantum devices owing to its low-temperature superconductivity .
  • V₅Si₃ : Valued in metallurgy for enhancing mechanical strength at elevated temperatures .

Reaction Kinetics and Phase Evolution

  • Sequential Formation : In thin-film reactions, VSi₂ forms first at 475°C, followed by V₅Si₃ and V₃Si as temperature increases. Activation energies for VSi₂ (2.3 eV) and V₅Si₃ (2.5 eV) suggest diffusion-controlled growth .
  • Substrate Dependency : VSi₂ dominates on bare silicon, while V₃Si forms on oxidized silicon, indicating substrate chemistry critically influences phase selection .

Actividad Biológica

Vanadium silicide (VSi2) is a compound that has garnered attention in both materials science and biomedicine due to its unique properties and potential biological activities. This article explores the biological implications of VSi2, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Overview of Vanadium Silicide

Vanadium silicide is a silicide of vanadium, primarily known for its applications in metallurgy and electronics due to its high melting point and good electrical conductivity. However, recent studies have indicated that VSi2 may also exhibit notable biological activities, particularly in relation to oxidative stress and cellular metabolism.

Mechanisms of Biological Activity

  • Oxidative Stress Modulation :
    • Vanadium compounds, including VSi2, are known to influence oxidative stress pathways. They can induce lipid peroxidation (LPO), a process detrimental to cellular membranes that leads to the formation of reactive oxygen species (ROS) . The modulation of oxidative stress is critical in various disease states, including cancer and diabetes.
  • Enzymatic Regulation :
    • Vanadium has been implicated in regulating enzymatic activity related to glucose metabolism and hormone function. This regulation may extend to the activity of various enzymes affected by VSi2, suggesting a potential role in metabolic disorders .
  • Cellular Interaction :
    • Studies have shown that VSi2 can stimulate cellular responses through interactions with neutrophils. Research indicates that exposure to vanadium compounds can increase superoxide anion production in neutrophils, suggesting an activation effect that may enhance immune responses .

Table 1: Summary of Biological Effects of VSi2

Study Focus Findings
Lipid PeroxidationInduction of LPO linked to increased ROS levels; potential protective effects noted in certain contexts.
Neutrophil ResponseIncreased superoxide production; altered morphology observed under electron microscopy.
Metabolic RegulationImpacts on glucose metabolism; potential therapeutic implications for diabetes management.

Detailed Research Findings

  • Lipid Peroxidation and Oxidative Stress : A comprehensive review highlighted how vanadium species can induce LPO through oxidative mechanisms, affecting mitochondrial function and cellular integrity . The study emphasized the need for further speciation studies to understand the diverse effects of vanadium compounds under physiological conditions.
  • Effects on Immune Cells : In vitro experiments demonstrated that VSi2 influences neutrophil behavior, leading to increased production of inflammatory mediators such as superoxide anions. This suggests a dual role where VSi2 could potentially enhance immune responses while also contributing to oxidative damage if not regulated properly .
  • Therapeutic Potential : Given its biological activities, VSi2 may hold promise as a therapeutic agent in conditions characterized by oxidative stress and metabolic dysregulation. Its ability to modulate enzymatic pathways could be leveraged for developing treatments for diabetes and other metabolic disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthesis parameters for producing high-purity VSi₂, and how do substrate conditions influence phase formation?

VSi₂ forms via solid-state reactions between vanadium and silicon at 600–1000°C, with substrate composition critically affecting phase purity. On bare Si substrates, VSi₂ (silicon-rich) dominates, while reactions on SiO₂ yield vanadium-rich phases (e.g., V₃Si, V₅Si₃) and oxides like V₂O₅ due to oxygen interference . Key methods include vacuum evaporation of vanadium films on Si, followed by annealing under inert atmospheres. Phase identification requires X-ray diffraction (XRD) and ion backscattering to resolve compositional gradients and activation energies (1.7–2.0 eV) .

Q. How can researchers reliably characterize the hexagonal crystal structure and stoichiometry of VSi₂?

The hexagonal structure (space group P6₂22) is confirmed via XRD and density functional theory (DFT) simulations using codes like Wien2k with PBE-GGA approximations . Discrepancies in stoichiometric analysis (e.g., V:Si ratios) may arise from oxygen contamination, detectable through energy-dispersive X-ray spectroscopy (EDS) or Rutherford backscattering spectrometry (RBS). Cross-validation with transmission electron microscopy (TEM) and electron diffraction is recommended to resolve ambiguities .

Advanced Research Questions

Q. What experimental and computational approaches resolve contradictions in reported phase formation mechanisms of VSi₂ under varying oxygen concentrations?

Oxygen inhibits silicide growth by forming intermediate vanadium oxides (e.g., V₂O₅), altering reaction pathways. To isolate oxygen’s role, controlled-environment synthesis (e.g., ultra-high vacuum chambers) paired with in-situ RBS monitors real-time compositional changes. Computational models using phase-field simulations or ab initio molecular dynamics can predict oxygen diffusion barriers and interfacial reactions, reconciling discrepancies between XRD and backscattering data .

Q. How do advanced DFT methodologies improve predictions of VSi₂’s electronic and optical properties compared to experimental observations?

Standard PBE-GGA underestimates bandgap and optical absorption edges due to exchange-correlation limitations. Hybrid functionals (HSE06) or GW corrections enhance accuracy in predicting electronic band structures (e.g., metallic behavior in VSi₂) and dielectric functions . Experimental validation via spectroscopic ellipsometry or UV-Vis-NIR spectroscopy is critical, particularly for assessing optical constants (e.g., refractive index, extinction coefficient) in thin-film applications .

Q. What kinetic models best describe the growth dynamics of VSi₂ layers during reactive diffusion?

Silicide growth on Si follows linear time dependence (interface-controlled), while reactions on SiO₂ exhibit parabolic kinetics (diffusion-controlled), with activation energies of 1.7 eV and 2.0 eV, respectively . Rate laws should incorporate oxygen partial pressure and defect-mediated diffusion, validated through time-resolved annealing experiments and Arrhenius plots. Phase-specific markers (e.g., VSi₂ vs. V₃Si) require temperature-dependent XRD mapping .

Q. How can researchers address challenges in correlating theoretical optical properties of VSi₂ with experimental data for optoelectronic applications?

DFT-predicted optical spectra (e.g., absorption coefficients, reflectivity) often diverge from experimental measurements due to surface roughness and grain boundary effects. Mitigation strategies include:

  • Atomic-layer deposition (ALD) for ultra-thin, defect-free VSi₂ films.
  • Synchrotron-based X-ray photoelectron spectroscopy (XPS) to quantify surface oxidation.
  • Multiscale modeling combining DFT with finite-difference time-domain (FDTD) simulations to account for microstructural heterogeneity .

Q. Methodological Considerations

  • Contradictions in Data Interpretation : Discrepancies in phase identification (e.g., V₂O₅ vs. VO₂ in oxidized samples) necessitate multi-technique validation (XRD, TEM, EDS) and thermodynamic modeling of phase diagrams .
  • Sample Preparation : High-purity VSi₂ powders (99%, ≤45 µm) require glovebox handling to prevent oxidation, with sintering aids (e.g., boron) explored for dense ceramic composites .

Propiedades

InChI

InChI=1S/2Si.V
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWOVYQXZRKECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Si]=[V]=[Si]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Si2V
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12039-87-1
Record name Vanadium silicide (VSi2)
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Record name Vanadium silicide (VSi2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Vanadium disilicide
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